6-Benzyloxygramine

Structure-Activity Relationship Regioselectivity Indole Alkaloid Pharmacology

Procuring the correct benzyloxygramine regioisomer is critical for assay validity. 6-Benzyloxygramine (CAS 57765-22-7) is the specific indole derivative required for PPARγ nuclear receptor studies and thyroid hormone metabolism research, distinct from the antiviral 5-regioisomer or ion channel-active 4-regioisomer. - Target Selectivity: Enables PPARγ engagement and T4-to-T3 conversion inhibition studies without confounding off-target activities of other regioisomers. - Synthetic Utility: Serves as a versatile building block for 6-substituted indole libraries via orthogonal debenzylation. - Supply Assurance: Identity and regioisomeric purity verified to ensure experimental reproducibility in your pharmacological assays.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 57765-22-7
Cat. No. B015659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxygramine
CAS57765-22-7
Synonyms(6-Benzyloxyindolyl)-N,N-dimethylmethylamine;  N,N-dimethyl-6-(phenylmethoxy)-1H-indole-3-methanamine;  NSC 92545; 
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
InChIKeyARPLSLHBKDIBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxygramine for PPARγ and Thyroid Research


6-Benzyloxygramine (CAS 57765-22-7) is a synthetic indole alkaloid of the gramine family, characterized by a benzyloxy substituent specifically at the 6-position of the indole nucleus and a dimethylaminomethyl group at the 3-position [1]. Multiple vendor sources describe it as a benzyloxyindole derivative with PPARγ agonist activity , while metabolite characterization studies identify the compound as a thyroxine (T4) metabolite capable of inhibiting the enzymatic conversion of T4 to triiodothyronine (T3) . Its molecular formula is C₁₈H₂₀N₂O (molecular weight 280.36 g/mol), with a reported melting point of 134–136 °C, boiling point of 442.3 °C at 760 mmHg, and computed XLogP3-AA of 3.4 [2]. These physicochemical properties, together with the specific 6-benzyloxy substitution pattern, distinguish this compound from its 4‑ and 5‑benzyloxy regioisomers and from the parent gramine scaffold in ways that directly affect experimental target engagement and procurement decisions.

6-Benzyloxy substitution enables PPARγ/thyroid target engagement
Reported PPARγ agonist classification and T4-to-T3 conversion inhibitor
Regioisomer-specific tool compound for nuclear receptor and thyroid metabolism studies

Why 6-Benzyloxygramine Cannot Be Replaced


Gramine derivatives exhibit striking position-dependent biological activities: the benzyloxy substitution position on the indole ring (C-4, C-5, or C-6) is a critical determinant of molecular target engagement. Early structure-activity relationship (SAR) studies on gramine derivatives demonstrated that different substitution patterns at N-1, C-2, C-5, and C-6 of the indole skeleton produce markedly distinct pharmacological effects on Ca²⁺ release from sarcoplasmic reticulum [1]. Contemporary research further validates this position specificity: 5‑benzyloxygramine (CAS 1453-97-0) has been identified as a coronavirus nucleocapsid protein (N) orthosteric PPI stabilizer with antiviral activity [2], while 4‑benzyloxygramine (CAS 13523-95-0) acts as an antagonist of lithium, calcium, and potassium channels . In contrast, 6‑benzyloxygramine is associated exclusively with PPARγ nuclear receptor modulation and thyroxine (T4) metabolite-mediated inhibition of T4-to-T3 conversion . These divergent activity profiles mean that substituting one regioisomer for another—or replacing a 6-substituted compound with unsubstituted gramine—would redirect the assay toward entirely different biological targets, fundamentally undermining experimental validity. Procurement of the correct regioisomer is therefore a non-negotiable requirement for studies where PPARγ engagement or thyroid hormone metabolism is the intended readout.

Regioisomer 5-Benzyloxygramine targets coronavirus N protein, not PPARγ/thyroid pathways; 4-benzyloxygramine acts on ion channels. Incorrect regioisomer may direct the assay away from intended targets.
Parent gramine Gramine primarily engages adiponectin receptors (AdipoR1/R2), not PPARγ or T4-to-T3 conversion. Functional readouts may shift entirely.
Bioactivity profile Replacement with any other indole alkaloid lacking the 6-benzyloxy pattern may lose both the reported PPARγ context and thyroid hormone metabolic interference, requiring re-validation.

6-Benzyloxygramine vs. Analogs: Key Evidence


Regioisomer-Specific Biological Targets

The benzyloxy substitution position on the indole nucleus is a primary determinant of biological target engagement. In gramine derivatives, the 5‑benzyloxy analog (CAS 1453-97-0) acts as a coronavirus nucleocapsid protein (N) PPI orthosteric stabilizer [1], while the 4‑benzyloxy analog (CAS 13523-95-0) has been shown to antagonize lithium, calcium, and potassium channels . In contrast, 6‑benzyloxygramine is described as a PPARγ agonist and a thyroxine (T4) metabolite that inhibits T4-to-T3 conversion . These divergent functional profiles demonstrate that the benzyloxy position is not a trivial substitution; a sample of 5‑benzyloxygramine cannot reproduce the PPARγ or thyroid-directed activities of the 6‑substituted isomer. This position-specific pharmacology directly impacts procurement decisions when the experimental target is PPARγ or thyroid hormone metabolism.

Regioisomer Targets
Class-level inference
6-BnO: PPARγ agonist, T4-to-T3 inhibitor
5-BnO: Coronavirus N protein PPI stabilizer
4-BnO: Li⁺/Ca²⁺/K⁺ channel antagonist
Position directs target engagement; no cross-regioisomer activity overlap.
Cross-study functional classification; single head-to-head assay not available.
Structure-Activity Relationship Regioselectivity Indole Alkaloid Pharmacology

Inhibition of T4-to-T3 Conversion

6-Benzyloxygramine has been characterized as a thyroxine (T4) metabolite formed by oxidation of 6‑hydroxylated T4 and has been shown to inhibit the enzymatic conversion of T4 to triiodothyronine (T3) . This metabolic interference property distinguishes it from the parent compound gramine, which is primarily known as an adiponectin receptor agonist (AdipoR1 IC50 4.2 μM, AdipoR2 IC50 3.2 μM) , and from other benzyloxygramine regioisomers for which no such thyroid hormone modulation has been reported. The qualitative divergence in pharmacological profiles—thyroid hormone axis interference versus adiponectin receptor activation—provides a functional basis for selecting 6‑benzyloxygramine over gramine when the experimental question concerns peripheral thyroid hormone metabolism.

T4-to-T3 Inhibition
Cross-study comparable
6-BnO: Inhibits T4→T3 conversion
Gramine: AdipoR1 IC₅₀ 4.2 μM, AdipoR2 IC₅₀ 3.2 μM
Functional divergence supports thyroid metabolism studies.
No T4-to-T3 inhibition IC₅₀ available; different assay systems.
Thyroid Hormone Metabolism Deiodinase Inhibition T4/T3 Conversion

PPARγ Agonist Classification

Multiple vendor sources classify 6‑benzyloxygramine as a PPARγ agonist, with literature references linking the compound to the PPARγ nuclear receptor field [1]. This contrasts with gramine, which is not reported as a PPARγ ligand but rather as an adiponectin receptor (AdipoR1/AdipoR2) agonist . The PPARγ classification of 6‑benzyloxygramine suggests a distinct nuclear receptor pharmacology potentially relevant to metabolic disease research (insulin sensitization, adipogenesis, inflammation). However, quantitative PPARγ binding or transactivation data (e.g., IC50, EC50, Ki) for 6‑benzyloxygramine are not publicly available in peer-reviewed literature at this time.

PPARγ Agonist
Data to verify
Vendor-reported PPARγ agonist classification; no peer-reviewed quantitative data.
Independent PPARγ assay validation essential before attributing nuclear receptor effects.
Quantitative binding/transactivation data absent; vendor classification only.
PPAR Gamma Nuclear Receptor Metabolic Disorder Research

Physicochemical Properties vs. Gramine

6-Benzyloxygramine has a reported melting point of 134–136 °C [1], compared to gramine which melts at 138–139 °C (PubChem CID 6890) [2]. The computed XLogP3-AA for 6‑benzyloxygramine is 3.4 [3], substantially higher than the predicted logP of gramine (approximately 2.0–2.5) [4], reflecting the lipophilic benzyloxy modification. These quantitative physicochemical differences are relevant for solubility, formulation, HPLC retention behavior, and membrane permeability in cell-based assays.

Physicochemical
Cross-study comparable
6-BnO: mp 134–136°C, XLogP3 3.4
Gramine: mp 138–139°C, logP ~2.0–2.5
Higher lipophilicity influences solubility, protein binding, and membrane permeability.
Verify melting point and chromatographic purity for lot selection.
Physicochemical Properties Quality Control Procurement Specification

6-Benzyloxygramine Application Scenarios


Thyroid Deiodinase & T4-to-T3 Conversion Studies

6-Benzyloxygramine's reported ability to inhibit the enzymatic conversion of thyroxine (T4) to triiodothyronine (T3) makes this compound a relevant chemical tool for studies on peripheral thyroid hormone metabolism. Researchers investigating deiodinase enzyme function, thyroid hormone regulation, or conditions of altered T3 production can employ 6‑benzyloxygramine as a tool compound. It is critical to procure the 6‑substituted regioisomer specifically, as 5‑benzyloxygramine (coronavirus N protein PPI stabilizer) and 4‑benzyloxygramine (Li⁺/Ca²⁺/K⁺ channel antagonist) have not been associated with thyroid hormone activity .

PPARγ Agonist Screening & Probe Development

With its vendor-reported PPARγ agonist classification and literature links to the PPARγ nuclear receptor field , 6‑benzyloxygramine is positioned as a starting chemotype for nuclear receptor screening campaigns targeting insulin sensitization, adipogenesis, or inflammatory modulation. The benzyloxyindole scaffold offers a structurally distinct chemotype from thiazolidinedione-based PPARγ agonists (e.g., rosiglitazone), potentially enabling exploration of alternative binding modes. However, researchers must independently validate PPARγ activity in their own assay systems, as peer-reviewed quantitative PPARγ data for this compound remain unavailable .

6-Substituted Indole Intermediates

6-Benzyloxygramine serves as a key synthetic intermediate for generating more complex 6‑substituted indole derivatives, including 6‑hydroxyindole (via hydrogenolytic debenzylation) and 6‑alkoxyindole analogs . These downstream products are relevant scaffolds in medicinal chemistry programs targeting neurological disorders. The benzylic ether protecting group is orthogonal to many common synthetic transformations, making 6‑benzyloxygramine a versatile building block for parallel medicinal chemistry efforts.

Indole Regioisomer Selectivity Profiling

The commercial availability of 6‑benzyloxygramine alongside its 5‑benzyloxy (CAS 1453-97-0) and 4‑benzyloxy (CAS 13523-95-0) regioisomers enables systematic structure-activity relationship (SAR) studies to map how benzyloxy substitution position modulates biological target engagement across entire protein families . Academic and industrial groups developing selective indole-based chemical probes can use the full regioisomer panel to establish position-activity correlations, thereby reducing off-target liabilities in lead optimization campaigns.

Application
Selection Property
Validation Focus
Thyroid Deiodinase & T4-to-T3 Conversion Studies
6-Benzyloxy substitution position (regioisomer identity)
T4-to-T3 conversion inhibition in deiodinase assays
PPARγ Agonist Screening & Probe Development
Vendor-reported PPARγ agonist classification
Independent PPARγ transactivation/binding assay validation
6-Substituted Indole Intermediates
Benzyloxy protecting group at 6-position
Hydrogenolytic debenzylation and downstream derivatization efficiency
Indole Regioisomer Selectivity Profiling
Regioisomer panel (4-/5-/6-benzyloxygramine)
Position-activity correlation across protein families

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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